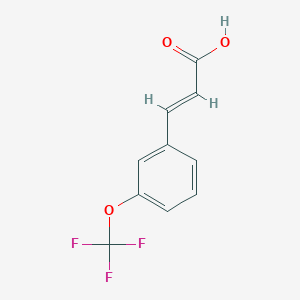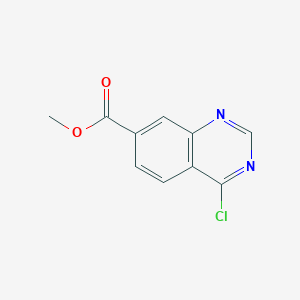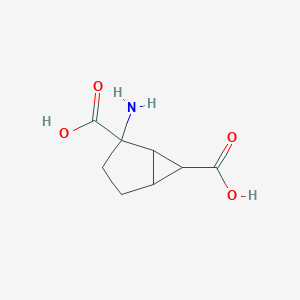
Eglumegad
Übersicht
Beschreibung
Eglumegad, also known as LY354740, is a research compound developed by Eli Lilly and Company. It is a glutamate-derived compound that acts as a selective agonist for group II metabotropic glutamate receptors (mGluR2/3). This compound has been investigated for its potential in treating anxiety and drug addiction .
Wissenschaftliche Forschungsanwendungen
Eglumegad has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and reactions of glutamate-derived compounds.
Biology: Investigated for its effects on neurotransmitter systems and receptor interactions.
Medicine: Explored for its potential in treating anxiety, drug addiction, and other neurological disorders.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmacological studies
Wirkmechanismus
Target of Action
Eglumegad, also known as LY354740, is a research drug developed by Eli Lilly and Company . It primarily targets the group II metabotropic glutamate receptors (mGluR 2/3) . These receptors play a crucial role in the central nervous system, modulating the neurotransmitter glutamate’s activity, which is involved in a variety of cognitive processes such as learning and memory .
Mode of Action
this compound acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3) . This means it binds to these receptors and activates them, leading to a series of biochemical reactions within the cell . It is unclear whether this compound directly interacts with dopamine D2 receptors .
Biochemical Pathways
The activation of mGluR 2/3 receptors by this compound can influence several biochemical pathways. These pathways are involved in various physiological processes, including anxiety and drug addiction . The exact downstream effects of these pathways are still under investigation.
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
this compound has been found to be effective in treating anxiety symptoms in several standard tests, without producing any of the negative side effects such as sedation and memory impairment . It has also been found to be effective in relieving the symptoms of withdrawal from chronic use of both nicotine and morphine in animals . This compound and related drugs are neuroprotective and are synergistic with the neuroprotection produced by N-Methyl-D-aspartic acid (NMDA) antagonist drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like this compound. These factors can include lifestyle elements such as diet and physical activity, as well as environmental pollution and gut microbiome . .
Biochemische Analyse
Biochemical Properties
Eglumegad acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3) . It is unclear whether this compound directly interacts with dopamine D2 receptors .
Cellular Effects
In experiments on mice, this compound was found to be as effective as diazepam for treating anxiety symptoms in several standard tests, but without producing any of the negative side effects of diazepam such as sedation and memory impairment . Tests in humans confirmed that it produced anxiolytic effects without producing sedation .
Molecular Mechanism
This compound’s mode of action implies a novel mechanism . It is a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3) . It is unclear whether this compound directly interacts with dopamine D2 receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Eglumegad is synthesized through a series of chemical reactions involving the formation of a bicyclohexane structure. The key steps include:
- Formation of the bicyclohexane ring system.
- Introduction of amino and carboxylic acid functional groups.
- Purification and isolation of the final product.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Use of high-purity starting materials.
- Controlled reaction conditions to minimize by-products.
- Advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Eglumegad undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
LY379268: Another selective agonist for mGluR2/3 receptors with similar pharmacological properties.
LY404039: A compound with additional agonist effects at dopamine D2 receptors, potentially offering broader therapeutic effects.
Uniqueness of Eglumegad: this compound is unique due to its high selectivity and potency for mGluR2/3 receptors. It has been shown to produce anxiolytic effects without the sedative side effects commonly associated with other anxiolytics like diazepam .
Eigenschaften
IUPAC Name |
2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAARTQTOOYTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870131 | |
| Record name | 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176027-90-0, 177317-28-1 | |
| Record name | LY 314582 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176027900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177317281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Eglumegad?
A1: this compound functions as a selective agonist of metabotropic glutamate receptors (mGlu receptors), specifically targeting the mGlu2 and mGlu3 subtypes [, , , ]. These receptors are part of a family of G protein-coupled receptors activated by the neurotransmitter glutamate.
Q2: How does activation of mGlu2 and mGlu3 receptors by this compound translate to a therapeutic effect?
A2: While the precise mechanisms are still under investigation, activation of mGlu2 and mGlu3 receptors is thought to modulate glutamatergic neurotransmission, potentially impacting conditions characterized by glutamate dysregulation [, , , ].
Q3: Has this compound shown potential in any specific clinical conditions?
A3: Preclinical and clinical studies have explored the potential of this compound in various neurological and psychiatric disorders. Notably, research suggests that it might be a candidate for treating substance use disorder and potentially reducing suicidal behavior in individuals with this disorder [, ].
Q4: Are there other drugs that interact with the same targets as this compound?
A4: Yes, several other compounds interact with mGlu2 and mGlu3 receptors. These include agonists like LY389795, LY379268, DCG-IV, and (2R,3R)-APDC, and antagonists such as LY341495 and LY307452 [, , , ]. The existence of these compounds highlights the importance of this receptor family as a pharmacological target.
Q5: What are the structural characteristics of this compound?
A5: Unfortunately, the specific molecular formula, weight, and spectroscopic data for this compound are not available in the provided research abstracts [, , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


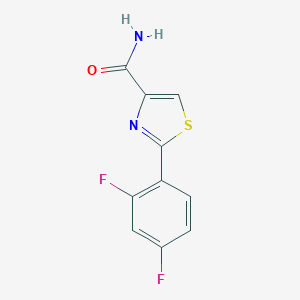
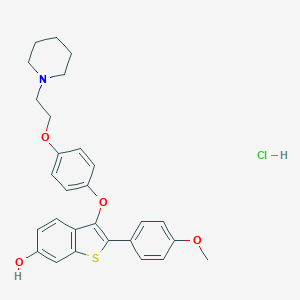
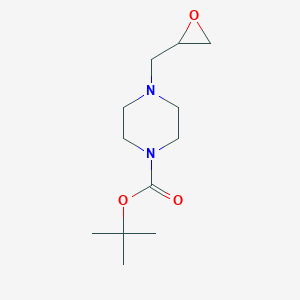
![Ethanone, 1-furo[3,2-c]pyridin-4-yl-(9CI)](/img/structure/B62566.png)
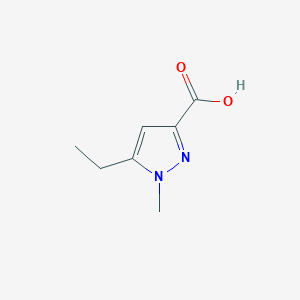
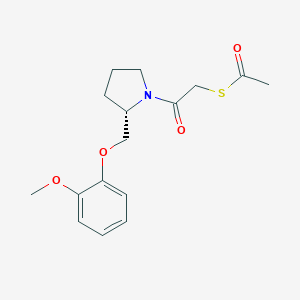
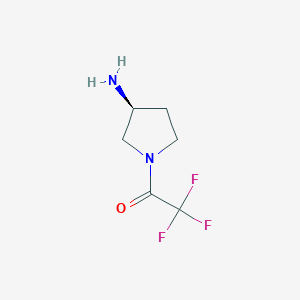
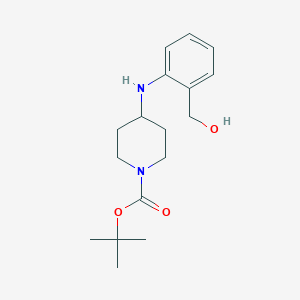
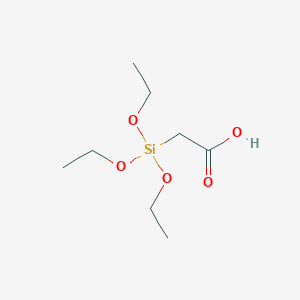
![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)

